molecular formula C17H23ClN4O4 B2947610 Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 2408962-10-5

Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No. B2947610
CAS RN: 2408962-10-5
M. Wt: 382.85
InChI Key: VGPGBDGEVUNWCV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a spiro[4.5]decane structure, which is a type of spirocyclic compound where two rings of four and five atoms share a single atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridazine ring and the spirocyclic structure contribute to the rigidity of the molecule, which can have significant effects on its chemical properties and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s not possible to speculate on the mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4/c1-16(2,3)26-15(24)22-8-9-25-17(11-22)6-7-21(10-17)14(23)12-4-5-13(18)20-19-12/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPGBDGEVUNWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)C(=O)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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